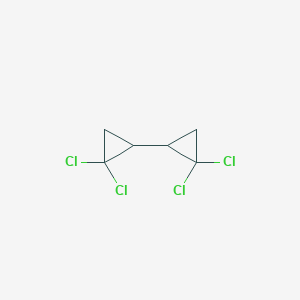
2,2,2',2'-Tetrachloro-1,1'-bi(cyclopropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is a chemical compound characterized by the presence of four chlorine atoms attached to a bicyclopropane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) typically involves the chlorination of cyclopropane derivatives. One common method is the reaction of cyclopropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of cyclopropane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives with reduced chlorine content.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in terms of chlorine content but differs in its linear structure.
1,1,2,2-Tetrachlorocyclopropane: Similar bicyclic structure but with different chlorine positioning.
Uniqueness
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is unique due to its specific arrangement of chlorine atoms on a bicyclopropane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
933-74-4 |
|---|---|
分子式 |
C6H6Cl4 |
分子量 |
219.9 g/mol |
IUPAC名 |
1,1-dichloro-2-(2,2-dichlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c7-5(8)1-3(5)4-2-6(4,9)10/h3-4H,1-2H2 |
InChIキー |
SGPDWEDNEUXLQO-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)C2CC2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


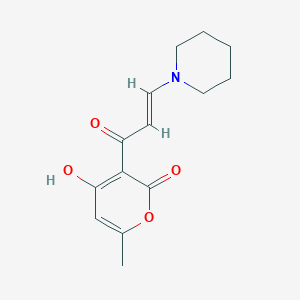
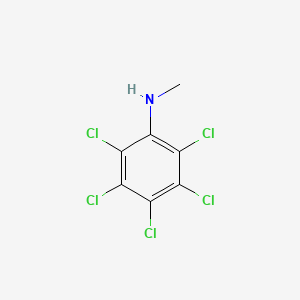
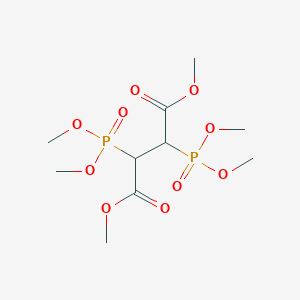
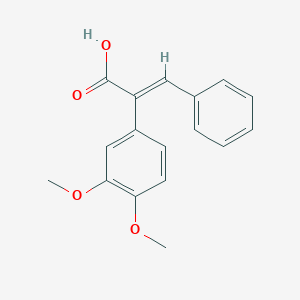

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
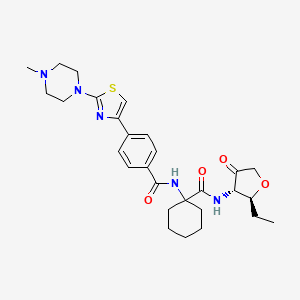

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
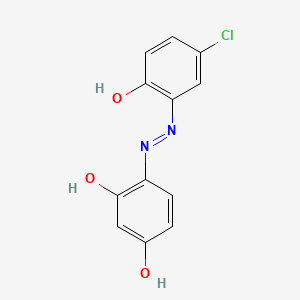
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
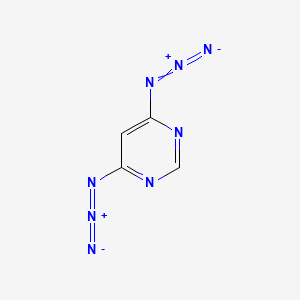
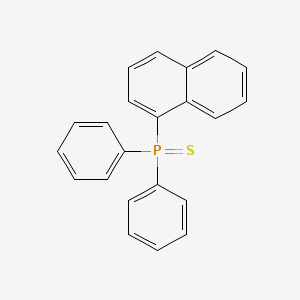
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
